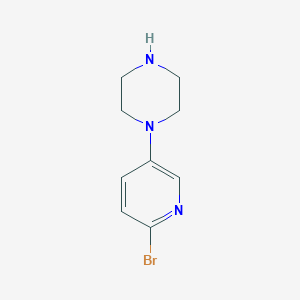

1-(6-Bromopyridin-3-yl)piperazine

描述

Overview of Halogenated Pyridine (B92270) Derivatives in Medicinal Chemistry

Halogenated pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of a halogen atom, such as bromine, into the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov These modifications are crucial for optimizing the efficacy and pharmacokinetic profile of a drug candidate. The position of the halogen on the pyridine ring is also a critical determinant of its chemical reactivity and biological activity. nih.govchemrxiv.org For instance, the presence of a bromine atom can provide a reactive handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. mdpi.com

Significance of the Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Design

The piperazine ring is a heterocyclic motif frequently incorporated into the structures of biologically active compounds. nih.govtandfonline.comresearchgate.netnih.gov It is considered a "privileged scaffold" because of its ability to interact with multiple biological targets, leading to a broad spectrum of pharmacological activities. nih.govtandfonline.comresearchgate.netnih.gov The unique characteristics of piperazine, such as its basicity, solubility, conformational flexibility, and chemical reactivity, make it a versatile building block in drug design. nih.govtandfonline.com This scaffold is present in numerous approved drugs across various therapeutic areas, including anticancer, antibacterial, and antipsychotic agents. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling fine-tuning of a compound's properties to enhance its therapeutic potential. tandfonline.comnih.gov

Rationale for Research Focus on 1-(6-Bromopyridin-3-yl)piperazine

The scientific community's interest in this compound stems from the strategic combination of its core structural elements and its utility as a synthetic intermediate.

Integration of Pyridine and Piperazine Scaffolds

The structure of this compound brings together the advantageous features of both the halogenated pyridine and the piperazine moieties. The brominated pyridine component offers a site for synthetic elaboration, while the piperazine ring can be modified to modulate the compound's pharmacological and pharmacokinetic properties. nih.govtandfonline.com This combination creates a versatile platform for the development of new chemical entities with potential therapeutic applications.

Role as a Biochemical Intermediate for Complex Molecules

This compound serves as a crucial building block in the synthesis of more intricate molecules. researchgate.net The bromine atom on the pyridine ring can be readily displaced or used in cross-coupling reactions to introduce new functional groups or link to other molecular fragments. mdpi.comresearchgate.netmdpi.com This reactivity makes it a valuable intermediate for constructing a variety of complex structures, including those with potential applications in drug discovery and materials science. For example, it has been used in the synthesis of derivatives with potential as dopamine (B1211576) and serotonin (B10506) receptor agonists. researchgate.netthieme-connect.com

Below is a table summarizing some of the key properties of related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine | 1231930-25-8 | C12H18BrN3 | 284.20 | Bromopyridine-piperazine hybrid with a methylene (B1212753) bridge. nih.govchemscene.com |

| 1-(6-Bromopyridin-2-yl)piperazine | 219635-91-3 | C9H12BrN3 | 242.12 | Isomer with piperazine at the 2-position of the pyridine ring. bldpharm.com |

| This compound hydrochloride | Not Available | C9H13BrClN3 | 278.58 | Hydrochloride salt of the parent compound. bldpharm.com |

| 1-(6-Bromo-3-pyridyl)piperazine | 412347-39-8 | C9H12BrN3 | 242.12 | Synonym for this compound. synquestlabs.com |

| 1-(2-Bromopyridin-3-yl)piperazine | 83299179 | C9H12BrN3 | 242.12 | Isomer with bromine at the 2-position and piperazine at the 3-position. nih.gov |

| 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine | Not Available | Not Available | Not Available | A related ligand used in the synthesis of iridium complexes. rsc.org |

| 1-(3-nitropyridin-2-yl)piperazine | Not Available | Not Available | Not Available | A related compound investigated for urease inhibition. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(6-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRZSDRDBJDKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432218 | |

| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412347-39-8 | |

| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of proton and carbon environments can be achieved.

Proton (¹H NMR) and Carbon (¹³C NMR) Techniques for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of 1-(6-Bromopyridin-3-yl)piperazine. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (quaternary, CH, CH₂, or CH₃).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring. The aromatic region would display signals for the three protons of the bromopyridinyl group, with their chemical shifts and coupling patterns being characteristic of their positions relative to the nitrogen atom and the bromine substituent. The piperazine ring protons would appear as multiplets in the aliphatic region of the spectrum. In a study on the closely related compound 1-(4-bromophenyl)piperazine, the aromatic protons appeared as doublets at approximately 7.39 and 6.95 ppm, while the piperazine protons resonated at 3.39 and 3.36 ppm. nih.gov

The ¹³C NMR spectrum provides complementary data. It would show six distinct signals for the pyridine ring carbons and two signals for the non-equivalent methylene (B1212753) carbons of the piperazine ring. The carbon atom bonded to bromine (C-6) would be significantly influenced by the halogen's electronic effects. In the analysis of 1-(4-bromophenyl)piperazine, four signals were observed in the ¹³C NMR spectrum: two for the piperazine ring CH₂ groups and two for the aromatic CH groups, in addition to the quaternary carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are illustrative values based on typical shifts for bromopyridine and piperazine moieties.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | ~8.0 - 8.2 | - |

| Pyridine H-4 | ~7.2 - 7.4 | - |

| Pyridine H-5 | ~7.4 - 7.6 | - |

| Piperazine H-2'/6' | ~3.1 - 3.3 | ~48 - 50 |

| Piperazine H-3'/5' | ~3.0 - 3.2 | ~45 - 47 |

| Piperazine NH | Broad signal, variable | - |

| Pyridine C-2 | - | ~148 - 150 |

| Pyridine C-3 | - | ~135 - 137 |

| Pyridine C-4 | - | ~125 - 127 |

| Pyridine C-5 | - | ~140 - 142 |

| Pyridine C-6 | - | ~115 - 117 |

Two-Dimensional NMR Methodologies (e.g., HSQC, DEPT-135) for Peak Assignment

To unambiguously assign the proton and carbon signals, especially for the complex spin systems in the aromatic and aliphatic regions, two-dimensional (2D) NMR techniques are indispensable. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of each pyridine and piperazine proton to their corresponding ¹³C signals in the table above, confirming their direct bonding. This technique is crucial for differentiating between the very similar methylene environments within the piperazine ring. The use of HSQC for peak assignment has been demonstrated in the characterization of various model compounds containing substituted rings and linkers. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT-135): The DEPT-135 experiment is used to differentiate carbon signals based on the number of attached protons. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. For this compound, the DEPT-135 spectrum would show positive signals for the three CH carbons of the pyridine ring and negative signals for the four CH₂ carbons of the piperazine ring, providing clear confirmation of these assignments.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound, assess its purity, and identify unknown structures, such as degradation products. The synthesis and characterization of novel piperazine derivatives routinely involve confirmation by mass spectrometry. thieme-connect.comresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, which is a definitive piece of evidence for its identity. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₄BrN₃, by comparing the experimentally measured exact mass with the theoretically calculated value.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄BrN₃ |

| Calculated Monoisotopic Mass | 255.0426 u |

| Ionization Mode | Electrospray (ESI+) |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 256.0504 u |

Application of MS in Monitoring Reaction Progress and Purity Assessment

Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is an essential tool for real-time monitoring of chemical reactions and for assessing the purity of the final product. During the synthesis of this compound, which often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, LC-MS can be used to track the consumption of the starting materials (e.g., 3-amino-6-bromopyridine (B21960) or 2,5-dibromopyridine (B19318) and piperazine) and the formation of the desired product.

After synthesis and purification, LC-MS is used to determine the purity of the this compound sample. The method can detect and quantify any residual starting materials, reagents, or side-products, ensuring the material meets the required specifications for subsequent use. The purity of newly synthesized piperazine derivatives is commonly verified using techniques like HPLC and LC-MS. thieme-connect.com

Identification of Degradation Products under Stress Conditions using UPLC-PDA and Q-TOF MS

To understand the intrinsic stability of a compound, forced degradation studies are performed according to guidelines from the International Conference on Harmonisation (ICH). conicet.gov.ar These studies involve subjecting the compound to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation. monash.edu

The resulting mixture of the parent compound and its degradation products is then analyzed using a powerful hyphenated technique like Ultra-Performance Liquid Chromatography with a Photodiode Array detector and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-Q-TOF MS).

UPLC-PDA: The UPLC system provides rapid and high-resolution separation of the parent compound from its impurities. The PDA detector records the UV-Vis spectrum of each eluting peak, which can help in the initial characterization.

Q-TOF MS: The Q-TOF mass spectrometer provides high-resolution, accurate mass data for both the parent ions of the degradation products and their fragmentation ions (MS/MS). This allows for the confident proposal of elemental compositions and structures for the unknown impurities.

For this compound, likely degradation pathways could include hydrolysis of the C-Br bond to form a hydroxyl-pyridine derivative, or oxidation of the piperazine ring. The precise masses and fragmentation patterns obtained from Q-TOF MS analysis would enable the structural elucidation of these and other potential degradation products.

Table 3: Potential Degradation Products of this compound

| Potential Degradation Product Name | Molecular Formula | Monoisotopic Mass (u) |

| 5-(Piperazin-1-yl)pyridin-2-ol | C₉H₁₃N₃O | 179.1059 |

| 1-(6-Hydroxypyridin-3-yl)piperazine-2-one | C₉H₁₁N₃O₂ | 193.0851 |

| This compound N-oxide | C₁₀H₁₄BrN₃O | 271.0375 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where characteristic peaks indicate the presence of specific functional groups.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of the bromopyridine and piperazine moieties. Analysis of similar heterocyclic and piperazine-containing compounds allows for the prediction of the key vibrational frequencies. nih.govnih.gov

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group/Structural Feature |

| ~3200-3400 | N-H Stretching | Secondary amine in the piperazine ring |

| ~2800-3000 | C-H Stretching | Aliphatic C-H bonds in the piperazine ring and aromatic C-H on the pyridine ring |

| ~1600-1650 | C=C & C=N Stretching | Aromatic ring stretching of the pyridine moiety |

| ~1400-1500 | C-H Bending | Aliphatic C-H bonds in the piperazine ring |

| ~1200-1300 | C-N Stretching | Aryl-N and Aliphatic-N stretching |

| ~1000-1100 | C-Br Stretching | Carbon-Bromine bond on the pyridine ring |

This table is a representation of expected values based on the analysis of structurally similar compounds and general IR correlation charts. Actual experimental values may vary.

The presence of a band in the N-H stretching region would be a key indicator of the secondary amine in the piperazine ring. The aromatic C=C and C=N stretching vibrations confirm the pyridine ring, while the C-Br stretch provides evidence for the bromine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the bromopyridine ring. The bromopyridine moiety acts as the primary chromophore. The non-bonding electrons on the nitrogen and bromine atoms can also participate in n → π* transitions.

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Wavelength (λmax) | Electronic Transition | Structural Feature |

| ~200-280 nm | π → π | Pyridine ring |

| ~280-350 nm | n → π | Non-bonding electrons on Nitrogen and Bromine atoms |

This table presents expected wavelength ranges based on the electronic properties of the bromopyridine and piperazine functional groups. The exact λmax values and their molar absorptivities (ε) would need to be determined experimentally.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₉H₁₂BrN₃. The theoretical elemental composition can be calculated from the atomic weights of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N).

Theoretical Elemental Composition of C₉H₁₂BrN₃:

Molecular Weight: 258.12 g/mol

Carbon (C): 41.88%

Hydrogen (H): 4.69%

Bromine (Br): 30.95%

Nitrogen (N): 16.28%

Data Table for Elemental Analysis Validation:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 41.88 | To be determined |

| Hydrogen (H) | 4.69 | To be determined |

| Nitrogen (N) | 16.28 | To be determined |

Experimental values are typically considered acceptable if they fall within ±0.4% of the theoretical values, which is a common standard in chemical analysis. nih.gov

Successful synthesis and purification of this compound would be confirmed if the data obtained from IR, UV-Vis, and elemental analysis are consistent with the expected values derived from its chemical structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jksus.orgresearchgate.net It is widely employed to predict a variety of molecular properties, offering a balance between accuracy and computational cost.

Geometric Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its minimum energy conformation, must be determined. Geometric optimization is the computational process of finding this arrangement of atoms. For a flexible molecule like 1-(6-Bromopyridin-3-yl)piperazine, which contains a rotatable bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety, as well as the inherent flexibility of the piperazine ring (which typically exists in a chair conformation), multiple low-energy conformations may exist.

Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers. This is crucial as the specific 3D shape of a molecule dictates how it can interact with biological targets. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize molecular geometries. jksus.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. jksus.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential - MEP)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a study of novel piperazine-1,3,4-oxadiazole-quinoline conjugates, DFT was used to calculate various reactivity descriptors, including HOMO and LUMO energies, to understand the electronic structure of the synthesized compounds. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and receptor-ligand recognition. jksus.org The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack. In studies of piperazine derivatives, MEP analysis helps to identify the nitrogen and oxygen atoms as the most negative potential zones, indicating them as likely sites for interaction with proteins. jksus.org

Chemical Quantum Descriptors and Global Reactivity Parameters

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters provide a more detailed picture of a molecule's reactivity, stability, and electronic properties. In various studies on piperazine and pyridine derivatives, these descriptors are calculated using DFT to characterize the newly synthesized compounds. researchgate.netnih.gov

A table of key global reactivity parameters is presented below:

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

This table describes the theoretical parameters. Specific values for this compound are not available in the cited literature.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations can predict various spectroscopic properties of a molecule. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. These calculated spectra, when compared with experimental data, can aid in the structural confirmation of a synthesized compound. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, which is a fundamental technique for structure elucidation. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict electronic transitions, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum. nih.gov For substituted pyridines, DFT calculations have been successfully used to assign vibrational modes and analyze their spectroscopic signatures. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Prediction of Ligand-Receptor Interactions and Binding Affinities

Molecular docking simulations place a ligand, such as this compound, into the binding site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction.

These simulations can reveal key intermolecular interactions, such as:

Hydrogen bonds: Typically involving the nitrogen atoms of the piperazine and pyridine rings.

Hydrophobic interactions: Involving the aromatic pyridine ring.

Halogen bonds: The bromine atom on the pyridine ring can act as a halogen bond donor.

Pi-alkyl or Pi-pi stacking interactions: Involving the pyridine ring and aromatic residues in the protein's binding site.

In a study on pyridylpiperazine hybrid derivatives as urease inhibitors, molecular docking was used to show that potent inhibitors form favorable interactions with the active site of the urease enzyme, with calculated binding energies correlating with their inhibitory activity. nih.gov Similarly, docking studies on other piperazine derivatives have been used to elucidate their binding modes within the active sites of various receptors, providing a rationale for their observed biological activities. nih.govnih.gov

While specific docking studies for this compound against a particular target are not detailed in the reviewed literature, this methodology remains the primary computational tool for predicting its potential as a ligand for various biological targets.

Identification of Potential Biological Targets and Binding Sites

The identification of biological targets is a critical step in understanding the mechanism of action of a compound. Computational methods, such as molecular docking and virtual screening, are employed to predict the binding affinity of a ligand to various protein targets.

While specific, in-depth studies solely on this compound's target identification are not widely available in the public domain, the broader class of arylpiperazine derivatives has been extensively studied. These studies often point towards a high affinity for various receptors in the central nervous system, particularly serotonin (B10506) and dopamine (B1211576) receptors. The structural motifs present in this compound, namely the bromopyridine and piperazine rings, are known pharmacophores that interact with these G-protein coupled receptors (GPCRs).

Future research employing techniques like reverse docking, where a compound is screened against a library of known protein structures, could further elucidate the specific biological targets of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule and its interactions with its environment over time.

For this compound, MD simulations would be instrumental in understanding the stability of its different conformations and how it interacts with potential binding partners. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can influence its binding affinity and selectivity for different receptors.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

The success of a drug candidate is not only determined by its efficacy but also by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. In silico tools play a significant role in predicting these properties early in the drug discovery process.

ADME properties determine the bioavailability and in vivo efficacy of a drug. Computational models can predict various ADME parameters based on the chemical structure of a compound.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 256.14 g/mol | Compliant with Lipinski's rule of five (<500 g/mol ), suggesting good absorption. |

| LogP | 1.8-2.5 (estimated) | Indicates moderate lipophilicity, which is favorable for oral absorption and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good intestinal absorption and cell permeability. |

| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five (≤5), favoring good absorption. |

| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule of five (≤10), favoring good absorption. |

| Aqueous Solubility | Moderate to Low | May require formulation strategies to enhance bioavailability. |

These predictions suggest that this compound has a favorable profile for oral absorption. However, its metabolism is an important consideration. The piperazine and pyridine rings are susceptible to various metabolic transformations, including N-dealkylation, oxidation, and aromatic hydroxylation, which could affect its half-life and clearance.

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances.

In silico models for BBB permeability prediction often consider parameters such as molecular weight, LogP, TPSA, and the number of hydrogen bonds. Based on the values presented in Table 1, this compound is predicted to have a good potential for crossing the BBB. Its moderate lipophilicity and relatively low TPSA are key factors that favor BBB penetration.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The output of a PASS analysis is a list of potential biological activities with corresponding probabilities (Pa for "probable activity" and Pi for "probable inactivity").

A PASS analysis of this compound would likely predict a range of activities related to its structural features.

Table 2: Hypothetical PASS Predictions for this compound

| Predicted Activity | Pa | Pi |

| Antipsychotic | >0.7 | <0.1 |

| Antidepressant | >0.6 | <0.1 |

| Anxiolytic | >0.5 | <0.2 |

| 5-HT Receptor Antagonist | >0.8 | <0.05 |

| Dopamine D2 Receptor Antagonist | >0.7 | <0.1 |

These hypothetical predictions are based on the known pharmacology of arylpiperazine derivatives. A high Pa value for antipsychotic, antidepressant, and anxiolytic activities would be consistent with the modulation of serotonergic and dopaminergic pathways. The high Pa values for 5-HT and dopamine receptor antagonism further support this hypothesis. It is important to note that these are computational predictions and require experimental validation to confirm the actual biological activities of the compound.

Biological Activity and Pharmacological Relevance of 1 6 Bromopyridin 3 Yl Piperazine and Its Derivatives

Broad Spectrum Pharmacological Activities of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are renowned for their extensive range of therapeutic applications. jetir.org This structural motif is present in drugs developed for conditions affecting the central nervous system, cancers, and microbial infections, among others. nih.gov The versatility of the piperazine ring allows medicinal chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and CNS-modulating activities. nih.govnih.govjetir.org

The piperazine scaffold is a cornerstone in the development of new antimicrobial agents to combat the growing challenge of multi-drug resistant microorganisms. researchgate.net Derivatives have demonstrated potent effects against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. nih.govjetir.orgresearchgate.net

Antibacterial and Antifungal Activity: Research has shown that introducing various substituents to the piperazine ring can yield compounds with significant antimicrobial properties. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which are structural analogs of the bromopyridine series, exhibited potent activity against Gram-positive bacteria, including several drug-resistant strains. nih.gov One compound in this series, 7j , was found to be eight times more effective than the antibiotic linezolid (B1675486) against certain strains. nih.gov Similarly, carbazole (B46965) derivatives featuring a 3-(piperazin-1-yl)propan-2-ol moiety have been developed as membrane-targeting antibacterial agents, showing outstanding activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). doi.org

Other studies have explored N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, which showed significant antibacterial effects, particularly against Gram-negative bacteria such as E. coli. mdpi.com Cinnamyl derivatives of arylpiperazines have also been investigated for their antibacterial potential. researchgate.net

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Antiviral and Antitubercular Activity: The piperazine scaffold is integral to several antiviral drugs. nih.gov Letermovir, an antiviral medication, contains a piperazine moiety and was developed through synthetic routes involving N-alkylpiperazine. mdpi.com The broad applicability of piperazine derivatives extends to antitubercular research, highlighting their importance in developing treatments for various infectious diseases. nih.gov

Piperazine derivatives are a significant class of compounds in oncology research, with many demonstrating potent antiproliferative and cytotoxic effects against various cancer cell lines. jetir.orgresearchgate.netnih.gov Their mechanism often involves the inhibition of critical cellular targets like protein kinases or sigma receptors. nih.gov

Novel vindoline-piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity across 60 human tumor cell lines. nih.gov Conjugates where [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) were attached to vindoline (B23647) showed outstanding potency, particularly against colon, CNS, melanoma, renal, and breast cancer cells. nih.gov For example, compound 23 was highly effective on the breast cancer MDA-MB-468 cell line with a GI50 of 1.00 μM. nih.gov

Another study focused on 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines. The nitro-substituted derivative 8d emerged as a highly promising anticancer agent, showing significant cytotoxicity against prostate (PC3), breast (MCF-7, SKBr3), and other cancer cells, with IC50 values in the low-micromolar range (0.11 to 0.59 μM). nih.gov Mechanistic studies suggested that this compound acts as a K+ channel inhibitor and may target the EGFR Tyrosine Kinase enzyme. nih.gov Furthermore, piperazine derivatives have been investigated as sigma-2 (σ2) receptor ligands, which can play a role in overcoming drug resistance in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Piperazine Derivatives

The piperazine ring is a classic pharmacophore for CNS-active agents, found in numerous antipsychotic, antidepressant, and anxiolytic drugs. nih.govnih.gov Derivatives of 1-(6-Bromopyridin-3-yl)piperazine are explored for their potential to modulate key neurotransmitter systems.

A study on novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, close structural analogs of the bromo-pyridinyl series, investigated their activity as dopamine (B1211576) and serotonin (B10506) receptor agonists for potential use in treating Parkinson's disease. researchgate.net Several of these compounds demonstrated a multi-target profile, acting as agonists at D2, D3, and 5-HT1A receptors. Specifically, compound 7b showed potent agonistic activity with EC50 values of 0.9 nM (D2), 19 nM (D3), and 2.3 nM (5-HT1A). Another compound, 34c , also showed strong activity at these receptors (EC50 values of 3.3, 10, and 1.4 nM, respectively) and exhibited good metabolic stability. researchgate.net Vilazodone, an approved drug for major depressive disorder, also features a piperazine moiety and functions as a serotonin reuptake inhibitor and 5-HT1A receptor agonist. mdpi.com

Piperazine derivatives have shown considerable promise as anti-inflammatory and analgesic agents. jetir.orgwisdomlib.org Their mechanism of action often involves the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. wisdomlib.orgnih.gov

A study investigating the anti-inflammatory effects of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), found that it significantly reduced edema formation in a carrageenan-induced paw edema model. nih.gov The compound also decreased the migration of inflammatory cells and reduced levels of the pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov Other research has focused on synthesizing 1,4-disubstituted piperazine derivatives as potential anti-inflammatory agents, with several compounds showing potent activity in in-vivo models. jddtonline.info

The development of new antimalarial drugs is a global health priority, and piperazine-containing compounds have been explored for this purpose. jetir.orgnih.gov The scaffold is present in known antimalarial agents and serves as a template for designing new molecules with activity against parasitic protozoa like Plasmodium falciparum. researchgate.netnih.gov

Research into piperaquine (B10710) hybrid analogs linked by triazolopyrimidine and pyrazolopyrimidine scaffolds has yielded compounds with potent in vitro inhibitory activity in the low nanomolar range against both susceptible and resistant strains of the malaria parasite. nih.gov Importantly, these compounds did not exhibit cross-resistance with existing drugs and also showed potential transmission-blocking activity by inhibiting gametocytes. nih.gov Another study on 1,3,5-triazine-substituted polyamine analogues, which can incorporate piperazine-like structures, demonstrated activity against P. falciparum, with unbranched analogues showing better activity. nih.gov

The structural versatility of piperazine allows for its application in a wide range of other therapeutic areas. nih.govnih.gov

Anticonvulsant Properties: Certain piperazine derivatives have been investigated for their potential to manage epileptic seizures by acting as NMDA receptor antagonists, which helps in regulating neuronal hyperexcitability. wisdomlib.org

Cardiovascular Agents: The 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine scaffold has been explored as a building block for developing kinase inhibitors for treating cardiovascular disorders.

Antidiabetic Potential: The piperazine scaffold is included in molecules designed to treat metabolic disorders. nih.gov For example, pan-PPAR agonists containing other heterocyclic systems have been developed to normalize glycemia and triglyceridemia, highlighting the broad utility of such scaffolds in metabolic disease research. nih.gov

Investigation of Molecular Mechanisms of Action

The therapeutic potential of this compound and its derivatives is rooted in their interactions with various biological targets. Understanding these molecular mechanisms is crucial for drug design and development. This section explores the receptor binding profiles, enzyme inhibition capabilities, and modulatory effects on biological pathways associated with these compounds.

Receptor Binding Studies

Arylpiperazine derivatives are well-recognized for their affinity to a range of neurotransmitter receptors, which is a key aspect of their pharmacological activity. semanticscholar.org The piperazine nucleus, with its two nitrogen atoms, provides a scaffold that can be readily modified to enhance target affinity and specificity. nih.gov

Serotonin Receptors:

Derivatives of this compound have shown significant interaction with serotonin (5-HT) receptors. For instance, certain arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor. semanticscholar.orgnih.gov The nature of the substituent on the aryl ring and the length of the linker between the piperazine and other molecular fragments can significantly influence this affinity. nih.gov For example, in a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives containing a piperazine group, the compound with a 3-bromophenyl group attached to the piperazine, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, demonstrated excellent activity at 5-HT1A receptors with a Ki value of 0.78 nM. semanticscholar.org This highlights the role of the bromo-substituted arylpiperazine moiety in achieving high-affinity binding.

Some piperazine derivatives, such as 1-(m-trifluoromethylphenyl)-piperazine, have been shown to inhibit the specific binding of serotonin to brain membranes, suggesting they act as serotonin receptor agonists. nih.gov This interaction with serotonergic receptors is a common feature among many pharmacologically active piperazine compounds. ijrrjournal.com

Dopamine Receptors:

The dopaminergic system is another primary target for piperazine derivatives. These compounds often exhibit affinity for both D2 and D3 dopamine receptors. mdpi.comresearchgate.net The development of selective ligands for these receptor subtypes is an active area of research. mdpi.com The structural features of the arylpiperazine moiety, including the substitution pattern, play a critical role in determining the binding selectivity between D2 and D3 receptors. mdpi.com For example, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and tested for their activity at D2 and D3 receptors, with some compounds showing agonistic activities. thieme-connect.comresearchgate.net The affinity of these compounds can be dramatically affected by the introduction of different substituents. thieme-connect.com

Nicotinic Acetylcholine (B1216132) Receptors:

Certain piperazine-containing compounds have been investigated for their interaction with neuronal nicotinic acetylcholine receptors (nAChRs). For example, connecting a pyridine (B92270) and a cyclic amine moiety through a piperazine ring has been shown to yield compounds with some selectivity for α4β2 nAChRs. ijrrjournal.com In a study of epibatidine (B1211577) analogs with substitutions on the 2'-pyridine ring, a bromo analog displayed significantly greater affinity for β2-containing nAChR subtypes compared to β4-containing subtypes. nih.gov This indicates that the presence and position of a bromine atom can modulate the binding profile at these receptors.

Enzyme Inhibition Profiling

PARP-1:

Poly(ADP-ribose) polymerase-1 (PARP-1) is an important enzyme involved in DNA repair and apoptosis, making it a key target in cancer therapy. nih.gov The piperazine scaffold is a component of the FDA-approved PARP-1 inhibitor, Olaparib. nih.gov Researchers have actively explored novel piperazine-based compounds as selective PARP-1 inhibitors. nih.govnih.gov The goal is to develop inhibitors with high selectivity for PARP-1 over other PARP isoforms to minimize off-target effects. nih.gov

Acetylcholinesterase and Butyrylcholinesterase:

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Several piperazine derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.gov For example, a series of piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives were investigated, with some compounds showing significant inhibitory potential against AChE. nih.gov The structure-activity relationship (SAR) studies of these compounds help in understanding the key molecular features required for potent inhibition.

Modulatory Effects on Biological Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways. For instance, the binding of these compounds to G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors initiates a cascade of downstream events that can alter cellular function. semanticscholar.orgmdpi.com The piperazine moiety itself, with its two nitrogen atoms, can form important interactions within the transmembrane domain of GPCRs. semanticscholar.org

Furthermore, the inhibition of enzymes like PARP-1 by piperazine derivatives directly impacts pathways related to DNA repair and cell survival. nih.gov In the context of cancer, this can lead to the induction of apoptosis in tumor cells. nih.gov The diverse biological activities of pyridine derivatives, a core component of the title compound, include antitumor and anti-inflammatory effects, which are mediated through the modulation of specific biological pathways. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For this compound and its derivatives, SAR studies have focused on understanding the roles of the bromine atom and the substitution patterns on the pyridine ring.

Influence of the Bromine Atom on Biological Activity and Target Interaction

The bromine atom in the 6-position of the pyridine ring is a key structural feature that can significantly impact the pharmacological properties of the molecule. Halogen atoms, including bromine, can influence a compound's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its binding affinity to biological targets.

In some classes of pyridine derivatives, the presence of a halogen atom has been associated with lower antiproliferative activity compared to derivatives with other functional groups like methoxy (B1213986) or hydroxyl groups. nih.gov However, in the context of receptor binding, the bromine atom can be beneficial. For instance, a bromo-substituted analog of epibatidine showed enhanced affinity for certain nicotinic acetylcholine receptor subtypes. nih.gov Similarly, in a series of coumarin-piperazine derivatives, a compound with a 3-bromophenyl group attached to the piperazine displayed high affinity for the 5-HT1A serotonin receptor. semanticscholar.org The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the ligand-receptor complex.

Impact of Pyridine Ring Substitution Patterns on Efficacy and Selectivity

The substitution pattern on the pyridine ring is a critical determinant of the efficacy and selectivity of this compound derivatives. eurekaselect.com The position of the piperazine substituent on the pyridine ring, as well as the presence of other functional groups, can dramatically alter the compound's interaction with its biological targets. bldpharm.com

For example, in a study of pyridine derivatives, the position and nature of substituents were found to be crucial for their antiproliferative activity. nih.gov While electron-withdrawing groups like bromine can enhance receptor binding affinity in some cases, other substituents may be more favorable for different biological activities. The selectivity of piperazine derivatives for different receptor subtypes, such as D2 versus D3 dopamine receptors, can be fine-tuned by modifying the substitution pattern on the aromatic ring system. thieme-connect.com For instance, introducing different substituents to the pyridine ring of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives led to significant changes in their agonistic activities at dopamine and serotonin receptors. thieme-connect.comresearchgate.net

Conformational Flexibility and Rigidity of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, typically exists in a stable, low-energy chair conformation. mdpi.com However, its conformational flexibility is a critical aspect of its pharmacological utility, allowing it to adapt to the topology of various biological targets. mdpi.com This flexibility is not without constraints. When interacting with target proteins, the piperazine moiety can be forced to adopt higher-energy conformations, such as the twist-boat form. acs.org

Strategic Derivatization for Enhanced Pharmacological Profiles

The this compound scaffold is a versatile template for strategic derivatization to enhance pharmacological profiles. The two nitrogen atoms of the piperazine ring offer sites for chemical modification, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies have consistently shown that modifications at the N4 position of the piperazine ring significantly influence biological activity. nih.govmdpi.com

Key derivatization strategies include:

N-Arylation and N-Alkylation : The introduction of various aryl or alkyl groups at the second nitrogen of the piperazine ring is a common strategy. nih.gov For example, in a series of vindoline-piperazine conjugates developed as anticancer agents, the nature of the substituent on the piperazine ring was critical for activity. Derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents showed the most potent antitumor activity, with one compound exhibiting a growth inhibition (GI₅₀) value of 1.00 μM against a breast cancer cell line. mdpi.com

Linker Modification : Many arylpiperazine compounds feature a flexible aliphatic chain connecting the piperazine to a second pharmacophore. mdpi.com The length and nature of this linker are crucial for orienting the key binding groups correctly within the target's active site. In one study, modifying the linker between a piperazine moiety and a benzo[b]thiophene group was a key part of the design strategy for novel D2/D3/5-HT1A receptor agonists. thieme-connect.com

Bioisosteric Replacement : Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) is a powerful tool. A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed using a bioisosterism approach to create multi-target agents for Parkinson's disease. thieme-connect.comresearchgate.net This led to the discovery of compounds with potent agonistic activity at D2, D3, and 5-HT1A receptors. thieme-connect.comresearchgate.net

These strategic modifications allow medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties, transforming a basic scaffold into a highly specialized therapeutic agent. mdpi.commdpi.com

Translational Research Potential and Drug Discovery Implications

The versatility of the 1-arylpiperazine scaffold, including derivatives of this compound, provides significant potential for translational research and drug discovery across multiple therapeutic areas.

Development of Novel Therapeutic Agents

Derivatives based on the 1-arylpiperazine core have been successfully developed into a wide range of therapeutic agents. The ability of the piperazine moiety to improve physicochemical properties like solubility and bioavailability makes it a favored component in drug design. mdpi.com

Research Findings on Therapeutic Agents:

| Therapeutic Area | Target/Mechanism | Example Derivative Class | Key Findings | Citation |

|---|---|---|---|---|

| Anticancer | Growth Inhibition | Vindoline-Piperazine Conjugates | Compound 23 identified as a potent antitumor candidate with a GI₅₀ value of 1.00 μM on the breast cancer MDA-MB-46 cell line. | mdpi.com |

| Anticancer | Cytotoxicity | Piperazine–oxazole hybrids | Demonstrated remarkable cytotoxicity on all examined cell lines with IC₅₀ values in the range of 0.09–11.7 μM. | mdpi.com |

| Parkinson's Disease | D2/D3/5-HT1A Receptor Agonism | 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines | Compound 34c showed potent agonistic activities on D2/D3/5-HT1A receptors and good metabolic stability. | thieme-connect.comresearchgate.net |

| Antiviral (HIV) | CCR5 Receptor Antagonism | Novel Piperazine Derivatives | Compound 23h was identified as a CCR5 antagonist (IC₅₀ = 6.29 µM) and an anti-HIV-1 inhibitor (IC₅₀ = 0.44 µM). | nih.gov |

| Antibacterial | Inhibition of Gram-positive bacteria | 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity similar to linezolid. | nih.gov |

| Radiation Countermeasures | Radioprotection | 1-(2-hydroxyethyl)piperazine derivatives | Identified compounds with enhanced radioprotective efficacy and reduced toxicity compared to the standard agent amifostine. | nih.gov |

Design of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. chemicalprobes.org Derivatives of 1-arylpiperazines are well-suited for the development of such probes due to their modular nature, which allows for the incorporation of reporter tags, photoreactive groups, or reactive handles.

Fluorescent Probes : Naphthalimide-piperazine derivatives have been designed as fluorescent "on-off" switches. mdpi.com These probes can detect changes in pH and the presence of specific metal ions like Hg²⁺ and Cu²⁺ through mechanisms such as photo-induced electron transfer (PET). The protonation of the piperazine nitrogen or its chelation with a metal ion alters the electronic properties of the system, leading to a measurable change in fluorescence intensity. mdpi.com

Photoaffinity Probes : To investigate target engagement, photoaffinity probes have been developed from piperazine-containing inhibitors. In one study, probes were designed with a photoreactive diazirine group and an alkyne handle for click chemistry. unimi.it The diazirine group, chosen for its small size and chemical stability, allows for covalent cross-linking to the target protein upon photoactivation, enabling target identification and validation. unimi.it

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of diseases like cancer and bacterial infections. nih.govmdpi.com One common mechanism is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively remove therapeutic agents from cells. mdpi.comnih.gov Piperazine derivatives are being explored as a means to circumvent these resistance mechanisms.

Inhibition of Efflux Pumps : Certain piperazine-containing molecules can act as inhibitors of efflux pumps. For example, piperine (B192125) analogs were designed to inhibit P-gp and reverse drug resistance in cancer cells. nih.gov Co-administration of these analogs with chemotherapeutic drugs like vincristine (B1662923) and paclitaxel (B517696) restored their efficacy in resistant cell lines by increasing intracellular drug accumulation. nih.gov

Development of Resistant-Tolerant Therapeutics : An alternative strategy is to design drugs that are less susceptible to the development of resistance. In a study of novel antibacterial agents, a 3-(pyridine-3-yl)-2-oxazolidinone derivative containing a piperazine-linked moiety, compound 21d , showed a stable effect against S. pneumoniae with less development of resistance over 15 days compared to the established antibiotic linezolid. nih.gov This suggests that specific structural modifications within the arylpiperazine class can lead to more durable therapeutic agents.

The continued exploration of this compound and its derivatives holds significant promise for addressing unmet medical needs, from creating more effective and durable therapeutics to developing sophisticated chemical tools for biological research.

Future Directions and Emerging Research Avenues

Exploration of Hybrid Molecules Incorporating 1-(6-Bromopyridin-3-yl)piperazine

The synthesis of hybrid molecules, which combine the structural features of this compound with other pharmacologically active scaffolds, represents a promising avenue for drug discovery. This molecular hybridization strategy aims to create novel chemical entities with potentially enhanced efficacy, improved selectivity, or a dual mode of action.

Researchers are exploring the conjugation of the this compound moiety with other heterocyclic systems known for their biological importance. For instance, creating hybrids with coumarin, a privileged scaffold in medicinal chemistry, could lead to compounds with interesting anticancer or antimicrobial properties. acs.org Similarly, combining it with other nitrogen-containing heterocycles might yield novel compounds with activity against a range of therapeutic targets. The piperazine (B1678402) ring in the parent compound offers a versatile linker point for such modifications. researchgate.net

Future research in this area will likely focus on the rational design of these hybrid molecules based on the known structure-activity relationships of the constituent parts. The goal is to develop compounds that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or overcoming drug resistance mechanisms.

Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

To maximize the therapeutic potential of this compound and its derivatives, researchers are investigating advanced drug delivery systems. These systems aim to improve the compound's bioavailability, control its release profile, and enhance its delivery to specific target sites within the body, thereby minimizing off-target effects.

One area of exploration is the use of nanoparticle-based carriers, such as liposomes and polymeric nanoparticles. nih.govnanomedicinelab.comfanglab.commdpi.com These nanocarriers can encapsulate the drug, protecting it from degradation and improving its solubility. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug to specific cells or tissues, for example, in cancer therapy. nih.govbohrium.com

Another promising approach involves the development of core-shell lipid-polymer hybrid nanoparticles. nih.govmdpi.com These systems combine the advantages of both liposomes and polymeric nanoparticles, offering high drug encapsulation efficiency, stability, and controlled release characteristics. Research in this domain will likely focus on optimizing the composition and properties of these delivery systems to tailor them for specific applications of this compound.

Below is a table summarizing potential advanced delivery systems:

| Delivery System | Potential Advantages for this compound |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery. nih.govnanomedicinelab.com |

| Polymeric Nanoparticles | High stability, controlled drug release, can be engineered for specific targeting. nih.govmdpi.com |

| Lipid-Polymer Hybrid Nanoparticles | Combines the benefits of liposomes and polymeric nanoparticles, offering improved stability and drug loading. nih.govmdpi.com |

| Nanosuspensions | Can enhance the dissolution rate and bioavailability of poorly soluble compounds. |

Application in Materials Science and Industrial Chemistry (Beyond Medicinal Chemistry)

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical structure suggests potential applications in materials science and industrial chemistry. The presence of the reactive bromopyridine and piperazine moieties makes it a valuable building block for the synthesis of functional materials.

One emerging area of interest is the use of piperazine derivatives in the development of aggregation-induced emission (AIE) materials. bohrium.com These materials are highly fluorescent in the aggregated state and have potential applications in sensors, bio-imaging, and optoelectronic devices. The electron-donating piperazine ring and the potential for forming extended conjugated systems make this compound an interesting candidate for the design of new AIE-active molecules.

Furthermore, the bifunctional nature of this compound, with two reactive nitrogen atoms in the piperazine ring and a reactive bromine on the pyridine (B92270) ring, allows it to be used as a monomer or cross-linking agent in polymerization reactions. This could lead to the creation of novel polymers with specific thermal, optical, or electronic properties. nih.gov Future research may explore the incorporation of this compound into various polymer backbones to develop new materials for a range of industrial applications.

| Potential Application Area | Rationale |

| Aggregation-Induced Emission (AIE) Materials | The piperazine moiety can contribute to the electron-donating properties and conformational flexibility often found in AIE-active molecules. bohrium.com |

| Functional Polymers | The compound can act as a monomer or cross-linker due to its reactive sites, potentially leading to polymers with tailored properties. nih.gov |

| Organic Synthesis | The bromopyridine moiety can participate in various cross-coupling reactions, making it a useful intermediate in the synthesis of more complex molecules. |

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

In line with the growing emphasis on environmentally friendly chemical processes, research is underway to develop sustainable and green methods for the synthesis of this compound and its precursors. The goal is to reduce the environmental impact of the manufacturing process by minimizing waste, using less hazardous reagents, and improving energy efficiency.

One approach is the development of more efficient catalytic systems for the synthesis of brominated pyridines. bohrium.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as exploring milder reaction conditions. rsc.org For instance, electrochemical methods for the regioselective bromination of pyridines are being investigated as a sustainable alternative to traditional brominating agents. nih.gov

The application of flow chemistry is another promising avenue for the green production of this compound. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processes. Furthermore, the use of biocatalysis, employing enzymes to carry out specific reaction steps, is being explored to develop more sustainable synthetic routes.

Future innovations in this area will likely focus on integrating these green chemistry principles into the entire manufacturing process, from the synthesis of the starting materials to the final purification of the product.

常见问题

Q. What are the key considerations for synthesizing 1-(6-Bromopyridin-3-yl)piperazine with high purity?

Answer: The synthesis typically involves nucleophilic substitution between 3-bromopyridine derivatives and piperazine. Critical factors include:

- Reaction conditions : Use excess piperazine (2–3 equivalents) to drive the reaction to completion, with reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Side reactions : Monitor for di-substitution byproducts via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:4) .

Q. How is the molecular structure of this compound characterized?

Answer: Structural confirmation relies on:

- NMR spectroscopy : Key signals include aromatic protons (δ 8.1–8.3 ppm for pyridine H2/H4) and piperazine protons (δ 2.8–3.2 ppm for N-CH2) .

- Mass spectrometry : ESI-MS shows [M+H]+ peaks at m/z 242.1 (C9H12BrN3+) .

- X-ray crystallography : Resolves 3D conformation, critical for docking studies (e.g., piperazine ring puckering) .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize side products during nucleophilic substitution?

Answer: Side products (e.g., di-substituted derivatives) arise from excess halide reactivity. Mitigation strategies:

- Solvent choice : Use DMF for better solubility of piperazine, reducing aggregation and incomplete substitution .

- Temperature control : Lower temperatures (60–80°C) reduce thermal degradation, while longer reaction times (24–48 hours) improve selectivity .

- Stoichiometry : Limit bromopyridine to 1.1 equivalents to favor mono-substitution .

Q. What strategies resolve contradictions between computational predictions and experimental binding affinities of piperazine derivatives?

Answer: Discrepancies often stem from conformational flexibility or solvent effects. Approaches include:

Q. How does the substitution pattern on the pyridine ring influence biological activity?

Answer: The bromine position (para vs. ortho) and piperazine linkage alter pharmacodynamics:

- Steric effects : 6-Bromo substitution on pyridine minimizes steric clashes in receptor pockets (e.g., dopamine D2) .

- Electronic effects : Electron-withdrawing bromine enhances hydrogen bonding with target residues .

- SAR studies : Derivatives with 3-pyridinylpiperazine show higher CNS penetration than 2-pyridinyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。